{3-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid
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Overview
Description
{3-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl group and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid typically involves the formation of the boronic acid group through the hydroboration of an appropriate precursor. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3), under controlled conditions to prevent over-alkylation . The reaction is usually performed at low temperatures to ensure the selective formation of the boronic acid.
Industrial Production Methods
In an industrial setting, the production of boronic acids often involves large-scale hydroboration reactions, where alkenes or alkynes are reacted with borane (BH3) or its derivatives. The resulting organoborane intermediates are then oxidized to yield the desired boronic acid . The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{3-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions).
Scientific Research Applications
{3-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is pH-dependent, allowing the compound to act as a sensor or binding agent in various applications . The boronic acid group can also participate in catalytic cycles, such as those in Suzuki-Miyaura coupling, where it undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in similar applications but with different reactivity and binding properties.
Uniqueness
The presence of the tert-butyl group and the oxazoline ring in this compound provides steric and electronic effects that can enhance its reactivity and selectivity in certain reactions. These structural features make it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-13(2,3)11-8-18-12(15-11)9-5-4-6-10(7-9)14(16)17/h4-7,11,16-17H,8H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEOGCQISKRGOZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC(CO2)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)C2=N[C@H](CO2)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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